![molecular formula C20H21N3O3 B2958120 2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 342596-28-5](/img/structure/B2958120.png)
2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The compound also contains a benzo[de]isoquinoline-1,3(2H)-dione moiety, which is a type of polycyclic aromatic compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups . The piperazine ring typically adopts a chair conformation . The benzo[de]isoquinoline-1,3(2H)-dione moiety would add significant rigidity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the benzo[de]isoquinoline-1,3(2H)-dione moiety . Piperazine rings can participate in a variety of reactions, including alkylation and acylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the piperazine ring could increase the compound’s solubility in water . The compound’s melting and boiling points, as well as its density, would depend on the specific arrangement of atoms and the types of intermolecular forces present .Applications De Recherche Scientifique
Receptor Affinity and Antagonistic Activities
Research conducted by Mokrosz et al. (1999) on a series of arylpiperazine derivatives, including compounds related to 2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, demonstrated their high affinity for 5-HT1A and 5-HT2A receptors. These findings suggest potential applications in treating disorders related to these receptors, such as depression and anxiety (M. Mokrosz et al., 1999).
Antitumor Activities
Studies have also explored the antitumor activities of arylpiperazine compounds. Zhou et al. (2017) investigated the crystal structures and potential antitumor effects of similar arylpiperazine derivatives. The research indicated that these compounds might offer new avenues for cancer treatment through their interaction with cellular structures and inhibition of tumor growth (Jinhui Zhou et al., 2017).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of naphthalimide-functionalized polynorbornenes, which share structural motifs with the compound of interest, were explored by Hollauf et al. (2016). These materials, due to their fluorescence and photostability, find applications in sensing, imaging, and as components in optoelectronic devices (Manuel Hollauf et al., 2016).
Growth Inhibition and Apoptosis in Cancer Cells
Lin et al. (2011) reported on a novel amonafide analogue, showing that it causes growth inhibition and apoptosis in Raji cells through a ROS-mediated mitochondrial pathway. This mechanism of action underlines the potential of such compounds in developing targeted cancer therapies (B. Lin et al., 2011).
Molecular Docking and Antimicrobial Studies
Ghabbour et al. (2016) conducted research to determine the structure and antimicrobial activity of a compound structurally similar to this compound. The findings revealed moderate antimicrobial activity, suggesting its potential use in developing new antimicrobial agents (H. Ghabbour et al., 2016).
Mécanisme D'action
Target of Action
Compounds with a similar structure, such as piperazine derivatives, have been reported to exhibit anti-inflammatory effects .
Mode of Action
Piperazine derivatives have been shown to decrease the number of writhings induced by acetic acid in a dose-dependent manner . They also reduce the paw licking time of animals in the second phase of the formalin test . Furthermore, these compounds reduce oedema formation and cell migration, decrease myeloperoxidase enzyme activity, and lower the levels of pro-inflammatory cytokines IL-1β and TNF-α .
Biochemical Pathways
Piperazine derivatives have been shown to influence the inflammatory process, which is characterized by the production and release of pro-inflammatory mediators .
Result of Action
Piperazine derivatives have been shown to exhibit anti-nociceptive and anti-inflammatory effects . They decrease the number of writhings induced by acetic acid, reduce paw licking time in the formalin test, and decrease oedema formation .
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves various biochemical processes .
Cellular Effects
CBMicro_038012 has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of CBMicro_038012 is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of CBMicro_038012 can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of CBMicro_038012 vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
CBMicro_038012 is involved in various metabolic pathways, interacting with enzymes or cofactors . This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
CBMicro_038012 is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
2-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-21-10-12-22(13-11-21)17(24)8-9-23-19(25)15-6-2-4-14-5-3-7-16(18(14)15)20(23)26/h2-7H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNNJHXSXRXNJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,3-dimethoxybenzyl)-2-(2-(3-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2958037.png)
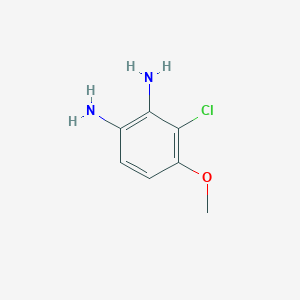
![3-[(2-methylpyrimidin-4-yl)oxy]-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2958040.png)
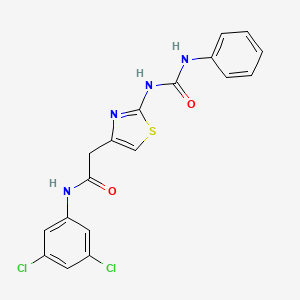
![N-((6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)naphthalen-2-amine](/img/structure/B2958045.png)
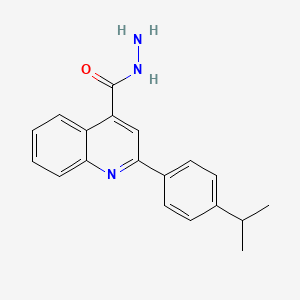
![2-[2-(4-Aminophenyl)ethyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B2958047.png)
![{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2958049.png)
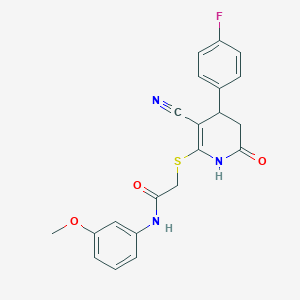
![1-[(2-methylphenyl)methyl]-4-(prop-1-en-2-yl)-1H-1,2,3-triazole](/img/structure/B2958052.png)
![16-(3-morpholin-4-ylpropyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione](/img/structure/B2958053.png)

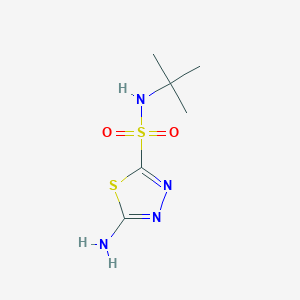
![2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2958060.png)
